molecular formula C19H22N4S2 B11498827 7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11498827
M. Wt: 370.5 g/mol
InChI Key: GIWLKMXRJJDGEE-UHFFFAOYSA-N
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Description

7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the thiazolopyrimidine class, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate thioamide and amine precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable thiol reagent . The reaction conditions often include the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various substituted thiazolopyrimidines

Mechanism of Action

The mechanism of action of 7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The compound binds to the enzyme-DNA complex, stabilizing it and preventing the replication process, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(AZEPAN-1-YL)-5-ETHYL-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern, which imparts distinct biological activities.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

7-(azepan-1-yl)-5-ethyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-2-15-20-17(22-12-8-3-4-9-13-22)16-18(21-15)23(19(24)25-16)14-10-6-5-7-11-14/h5-7,10-11H,2-4,8-9,12-13H2,1H3

InChI Key

GIWLKMXRJJDGEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)N3CCCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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